2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that features an indole ring, a morpholine ring, and a pyrimidine ring. These structural motifs are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed using a Biginelli reaction or other cyclization methods.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole, morpholine, and pyrimidine rings through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the amide bond.
Substitution: Various substitution reactions can occur, especially on the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide would depend on its specific interactions with biological targets. It might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(4-pyrimidinyl)acetamide
- 2-(1H-indol-1-yl)-N-(6-piperidinopyrimidin-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide might exhibit unique properties due to the presence of the morpholine ring, which could influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
2-indol-1-yl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(12-23-6-5-14-3-1-2-4-15(14)23)21-16-11-17(20-13-19-16)22-7-9-25-10-8-22/h1-6,11,13H,7-10,12H2,(H,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPIUGCFCOTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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